Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine
Overview
Description
Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Chemistry
Cyclopropyl-containing compounds, including Cyclopropyl-(6-methoxy-pyridin-2-ylmethyl)-amine, play a crucial role in medicinal chemistry due to their unique spatial and electronic features, combined with high metabolic stability. For instance, cyclopropanes are integral in synthesizing various bioactive molecules, as highlighted in the synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a useful intermediate for crafting diverse medicinal compounds without employing chromatography (Kotian et al., 2005). Similarly, aminoadamantane derivatives, designed for antiviral activity against a spectrum of viruses, exemplify the cyclopropyl group's value in developing specific antiviral agents (Kolocouris et al., 1994).
Material Science and Polymer Chemistry
In material science and polymer chemistry, this compound derivatives contribute to the synthesis of novel materials. For example, metal complexes with cyclopropyl-containing ligands have been investigated for their structural and photophysical properties, offering insights into the luminescence characteristics upon chelation with metal ions (Stetsiuk et al., 2019). Moreover, cyclopropyl groups are utilized in developing advanced catalysts for polymerization processes, demonstrating the cyclopropyl group's versatility in creating materials with unique properties (Ahn et al., 2016).
Novel Synthetic Methods
Research on cyclopropyl groups has also led to the development of novel synthetic methods, offering efficient pathways to cyclopropylamines and related structures. For instance, the direct N-cyclopropylation of cyclic amides and azoles using a cyclopropylbismuth reagent underlines the importance of cyclopropyl groups in synthesizing nitrogen-containing compounds critical in pharmaceutical development (Gagnon et al., 2007).
Photophysical Studies
The investigation into ligands like 6-methoxy-N,N-bis(pyridin-2-ylmethyl)-1,2,4,5-tetrazin-3-amine and their metal complexes reveals the cyclopropyl moiety's role in influencing the photophysical behavior of compounds. These studies not only contribute to our understanding of the fundamental properties of these molecules but also open doors to their application in photoluminescent materials and sensors (O. Stetsiuk, A. El-Ghayoury, A. Hauser, & N. Avarvari, 2019).
Properties
IUPAC Name |
N-[(6-methoxypyridin-2-yl)methyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-13-10-4-2-3-9(12-10)7-11-8-5-6-8/h2-4,8,11H,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMWPYGVOXLQFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)CNC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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